1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
Description
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the 1-position and a chlorine atom at the 4-position. This scaffold is structurally analogous to purine bases, making it a critical intermediate in medicinal chemistry for developing kinase inhibitors, antiviral agents, and anticancer therapeutics .
The 4-chloro moiety serves as a reactive handle for further functionalization via nucleophilic substitution, enabling diversification into derivatives with tailored biological or physicochemical properties .
Properties
IUPAC Name |
1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFFNHUTCJYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100365-45-4 | |
| Record name | 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting Src-family tyrosine kinases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing phosphorylation of substrates . This inhibition disrupts downstream signaling pathways, which can be beneficial in treating diseases like cancer.
Comparison with Similar Compounds
Key Observations :
- Tert-butyl : The bulky tert-butyl group likely reduces rotational freedom and improves membrane permeability compared to linear alkyl chains (ethyl) or aromatic (benzyl) groups .
- Ethyl/Benzyl : Smaller substituents like ethyl facilitate nucleophilic substitution at the 4-position, enabling rapid diversification . Benzyl derivatives exhibit stronger π-π interactions in receptor binding .
Substituent Effects at the 4-Position

Key Observations :
- Chlorine : The 4-chloro group is a versatile synthetic handle. Its electronegativity facilitates displacement by nucleophiles (e.g., amines, hydrazines) to generate bioactive derivatives .
- Hydrazinyl/Phenylamino: Polar substituents enhance solubility and target engagement in biological systems but may reduce metabolic stability compared to halogenated analogs .
Biological Activity
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 254.67 g/mol
- CAS Number : 943324-22-9
The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its versatility in medicinal applications. The presence of a tert-butyl group and a chlorine atom enhances its pharmacological profile.
Biological Activities
This compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine can act as potent inhibitors against several cancer cell lines. For instance, compounds with similar structures have shown IC values ranging from 0.3 to 24 µM against targets such as EGFR and VEGFR2 . These compounds have been found to induce apoptosis and inhibit cell migration in cancer models .
- Antimycobacterial Properties : Studies have demonstrated that pyrazolo[3,4-D]pyrimidines can inhibit mycobacterial β-oxidation trifunctional enzymes, suggesting potential use in treating tuberculosis .
- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways .
Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various pyrazolo[3,4-D]pyrimidine derivatives on human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer). The results are summarized in Table 1 below:
| Compound | Cell Line | IC (µM) | Selectivity Index |
|---|---|---|---|
| 3g | HT29 | 58.44 | 3 |
| Cisplatin | HT29 | 47.17 | <1 |
| 5-FU | HT29 | 381.2 | <1 |
The compound 3g exhibited significant selectivity towards cancer cells compared to normal human dermal fibroblasts (NHDF), indicating its potential for targeted therapy .
Molecular docking studies suggest that these compounds bind effectively to key protein targets involved in tumor growth and survival. The binding affinities indicate that these compounds could serve as dual inhibitors for multiple pathways involved in cancer progression .
Q & A
Q. Advanced
- Substituent Effects : Introduction of electron-withdrawing groups (e.g., Cl at C4) enhances electrophilicity, improving kinase binding. Conversely, tert-butyl at N1 increases steric bulk, potentially reducing solubility but improving metabolic stability .
- Derivative Synthesis : Alkylation/arylation at C6 (e.g., methylthio or amino groups) alters logP and bioavailability. For example, 4-chloro-6-methylthio derivatives show improved cellular uptake in cytotoxicity screens .
- SAR Studies : Parallel synthesis (e.g., Ullmann coupling for aryloxy derivatives) and computational docking (AutoDock) correlate substituent position with inhibitory potency .
What electrochemical methods assess its efficacy as a corrosion inhibitor?
Q. Advanced
- Potentiodynamic Polarization : Measures corrosion current density () and inhibition efficiency (%) on mild steel in acidic media. Increasing inhibitor concentration typically reduces , indicating adsorption on the metal surface .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance () to model protective layer formation. Higher values correlate with better inhibitor performance .
- Surface Analysis : SEM/EDS post-exposure confirms inhibitor adsorption and identifies elemental composition of protective films .
What safety protocols are critical during handling and disposal?
Q. Basic
- PPE : Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for incineration by licensed facilities. Neutralize acidic residues before disposal .
- Spill Response : Absorb solids with inert material (vermiculite) and avoid water to prevent exothermic reactions .
How can mechanistic insights into its adsorption or enzyme interaction be obtained?
Q. Advanced
- Molecular Dynamics Simulations : AMBER or GROMACS models predict binding modes with kinase ATP pockets or steel surfaces .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of inhibitor-protein interactions .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) analyzes frontier molecular orbitals to correlate electronic structure with corrosion inhibition efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

